Cas no 2306257-53-2 (potassium trifluoro(1,2-oxazol-4-yl)boranuide)

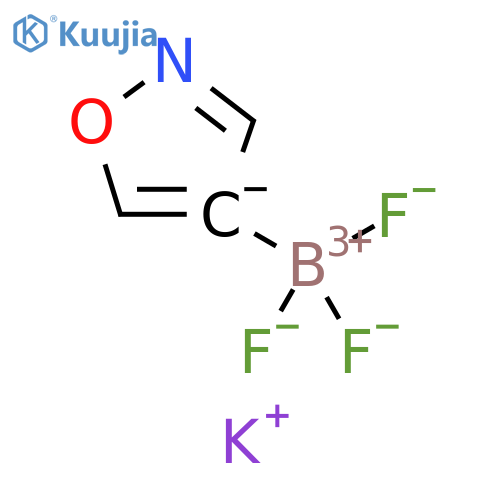

2306257-53-2 structure

商品名:potassium trifluoro(1,2-oxazol-4-yl)boranuide

potassium trifluoro(1,2-oxazol-4-yl)boranuide 化学的及び物理的性質

名前と識別子

-

- Potassium isoxazole-4-trifluoroborate

- potassium trifluoro(1,2-oxazol-4-yl)boranuide

-

- MDL: MFCD09992894

- インチ: 1S/C3H2BF3NO.K/c5-4(6,7)3-1-8-9-2-3;/h1-2H;/q-1;+1

- InChIKey: ZKDWITPXGRGRKB-UHFFFAOYSA-N

- ほほえんだ: [B+3]([C-]1=CON=C1)([F-])([F-])[F-].[K+]

potassium trifluoro(1,2-oxazol-4-yl)boranuide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00843060-250mg |

POtassium isoxazole-4-trifluoroborate |

2306257-53-2 | 95% | 250mg |

¥863.0 | 2023-03-11 | |

| Enamine | EN300-221435-1g |

potassium trifluoro(1,2-oxazol-4-yl)boranuide |

2306257-53-2 | 1g |

$428.0 | 2023-09-16 | ||

| Enamine | EN300-221435-5.0g |

potassium trifluoro(1,2-oxazol-4-yl)boranuide |

2306257-53-2 | 5g |

$576.0 | 2023-05-31 | ||

| Enamine | EN300-221435-2.5g |

potassium trifluoro(1,2-oxazol-4-yl)boranuide |

2306257-53-2 | 2.5g |

$838.0 | 2023-09-16 | ||

| Enamine | EN300-221435-0.05g |

potassium trifluoro(1,2-oxazol-4-yl)boranuide |

2306257-53-2 | 0.05g |

$359.0 | 2023-09-16 | ||

| Enamine | EN300-221435-5g |

potassium trifluoro(1,2-oxazol-4-yl)boranuide |

2306257-53-2 | 5g |

$1240.0 | 2023-09-16 | ||

| Enamine | EN300-221435-0.1g |

potassium trifluoro(1,2-oxazol-4-yl)boranuide |

2306257-53-2 | 0.1g |

$376.0 | 2023-09-16 | ||

| Enamine | EN300-221435-10.0g |

potassium trifluoro(1,2-oxazol-4-yl)boranuide |

2306257-53-2 | 10g |

$855.0 | 2023-05-31 | ||

| Enamine | EN300-221435-0.5g |

potassium trifluoro(1,2-oxazol-4-yl)boranuide |

2306257-53-2 | 0.5g |

$410.0 | 2023-09-16 | ||

| Enamine | EN300-221435-1.0g |

potassium trifluoro(1,2-oxazol-4-yl)boranuide |

2306257-53-2 | 1g |

$199.0 | 2023-05-31 |

potassium trifluoro(1,2-oxazol-4-yl)boranuide 関連文献

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

2306257-53-2 (potassium trifluoro(1,2-oxazol-4-yl)boranuide) 関連製品

- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量